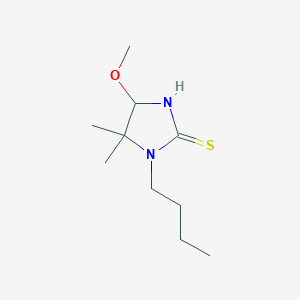
1-Butyl-4-methoxy-5,5-dimethylimidazolidine-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyl-4-methoxy-5,5-dimethylimidazolidine-2-thione is a heterocyclic compound with the molecular formula C10H20N2OS It is a derivative of imidazolidine, featuring a thione group at the 2-position, a butyl group at the 1-position, and a methoxy group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-4-methoxy-5,5-dimethylimidazolidine-2-thione typically involves the reaction of appropriate imidazolidine derivatives with sulfur-containing reagents. One common method is the reaction of 1-butyl-4-methoxy-5,5-dimethylimidazolidine with elemental sulfur or sulfur-containing compounds under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the thione group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Butyl-4-methoxy-5,5-dimethylimidazolidine-2-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding imidazolidine derivatives.
Substitution: The methoxy and butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and other electrophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding imidazolidine derivatives.
Substitution: Various substituted imidazolidine derivatives depending on the reagents used.
Scientific Research Applications
1-Butyl-4-methoxy-5,5-dimethylimidazolidine-2-thione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Butyl-4-methoxy-5,5-dimethylimidazolidine-2-thione involves its interaction with molecular targets such as enzymes and receptors. The thione group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in oxidative stress and inflammation, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
1-tert-Butyl-4-methoxy-5,5-dimethylimidazolidine-2-thione: Similar structure but with a tert-butyl group instead of a butyl group.
1-Butyl-4-methoxy-5,5-dimethylimidazolidine-2-one: Similar structure but with a carbonyl group instead of a thione group.
Uniqueness
1-Butyl-4-methoxy-5,5-dimethylimidazolidine-2-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and potential biological activities compared to its analogs
Properties
CAS No. |
63547-70-6 |
|---|---|
Molecular Formula |
C10H20N2OS |
Molecular Weight |
216.35 g/mol |
IUPAC Name |
1-butyl-4-methoxy-5,5-dimethylimidazolidine-2-thione |
InChI |
InChI=1S/C10H20N2OS/c1-5-6-7-12-9(14)11-8(13-4)10(12,2)3/h8H,5-7H2,1-4H3,(H,11,14) |
InChI Key |
JINKGXIDNNTYRT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=S)NC(C1(C)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Propanoic acid, 3-[2-[2-[bis(phenylmethyl)amino]ethoxy]ethoxy]-, 1,1-dimethylethyl ester](/img/structure/B13993431.png)
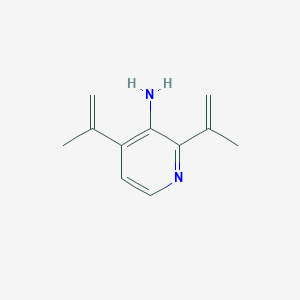
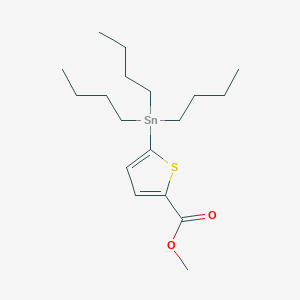
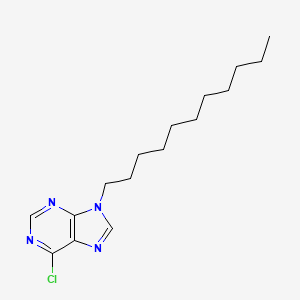

![2-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-5-sulfamoylbenzamide](/img/structure/B13993475.png)
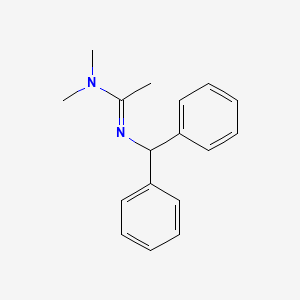
![4-[(3-chlorophenyl)iminomethyl]-N,N-bis(3-chloropropyl)aniline](/img/structure/B13993491.png)
![2,6,10-Trihydroxy-4-methoxybenzo[pqr]tetraphene-5,12-dione](/img/structure/B13993493.png)

![6-chloro-3-[(1E)-2-nitroethenyl]-1H-indole](/img/structure/B13993501.png)
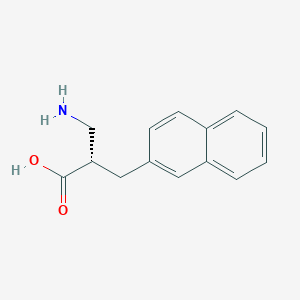
![3-[(2,6-Dichlorophenoxy)methyl]benzoic acid](/img/structure/B13993519.png)
![2-ethoxy-2-methyl-5-(trityloxymethyl)-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-6,7-diol](/img/structure/B13993520.png)
